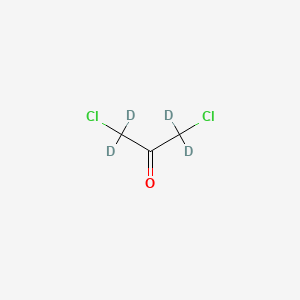

1,3-Dichloroacetone-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It is primarily used as an intermediate in the synthesis of complex multicyclic peptides .

Synthesis Analysis

1,3-Dichloroacetone-D4 is used as a reagent in the synthesis of complex multicyclic peptides . It is used as an acceptor substrate in the cross-aldol reaction with donor substrates such as acetone, cyclopentanone, and cyclohexanone .Molecular Structure Analysis

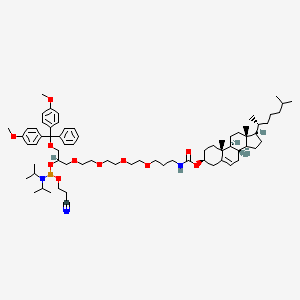

The linear formula of 1,3-Dichloroacetone-D4 is ClCH2COCH2Cl . Its molecular weight is 126.97 .Chemical Reactions Analysis

1,3-Dichloroacetone-D4 is used in the synthesis of cyclic peptides. This process involves the use of 1,3-dichloroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .Physical And Chemical Properties Analysis

1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It has a molecular weight of 126.97 .Scientific Research Applications

Synthesis of Bicyclic Peptides

1,3-Dichloroacetone is used as a reagent in the synthesis of complex, multicyclic peptides. It helps link free cysteine side-chains with an acetone-like bridge via an SN2 reaction, creating novel bicyclic dimeric peptides .

Proteolytic Stability Analysis

The compound has been analyzed for proteolytic stability in human serum, with one study observing a dimeric peptide fully intact after 48 hours .

Reactions with Phosphorous Nucleophiles

It serves as a substrate for Sn-type reactions with phosphorous nucleophiles like triphenylphosphine, producing ylides that are useful starting materials for further functionalizations .

Mechanism of Action

Target of Action

The primary target of 1,3-Dichloroacetone-D4 is free cysteine side-chains in proteins . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds.

Mode of Action

1,3-Dichloroacetone-D4 interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge, effectively creating a bond between two cysteine residues . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .

Biochemical Pathways

The SN2 reaction mediated by 1,3-Dichloroacetone-D4 affects the biochemical pathways involved in peptide dimerization . Dimerization of peptides is a strategy to increase binding affinity, potency, and/or resistance to inactivation for peptide agonists and antagonists . The creation of bicyclic dimeric peptides can lead to greater structural complexity and potentially enhanced biological activity .

Pharmacokinetics

One of the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone-d4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that peptides synthesized using 1,3-Dichloroacetone-D4 may have enhanced stability and potentially improved bioavailability.

Result of Action

The result of the action of 1,3-Dichloroacetone-D4 is the formation of bicyclic dimeric peptides . These peptides have increased structural complexity compared to their monomeric counterparts. The increased complexity could potentially enhance the peptides’ biological activity, including their binding affinity and resistance to inactivation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloroacetone-D4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)